Pentagastrina

Descripción general

Descripción

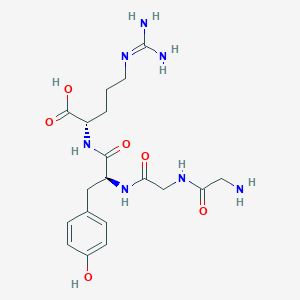

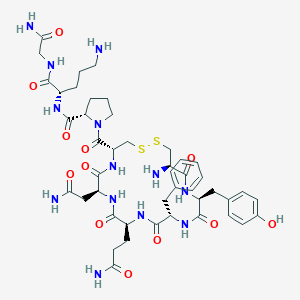

La pentagastrina es un polipéptido sintético que imita los efectos fisiológicos de la hormona gastrina natural. Se utiliza principalmente como una ayuda de diagnóstico para evaluar la función secretora del ácido gástrico. La this compound estimula la secreción de ácido gástrico, pepsina y factor intrínseco, lo que la hace valiosa en diversas pruebas diagnósticas .

Mecanismo De Acción

La pentagastrina ejerce sus efectos uniéndose al receptor de colecistoquinina-B, que se expresa ampliamente en el cerebro y el tracto gastrointestinal. La activación de estos receptores estimula el sistema de segundos mensajeros de la fosfolipasa C, lo que lleva a un aumento de los niveles de calcio intracelular. Esto, a su vez, estimula la secreción de ácido gástrico, pepsina y factor intrínseco .

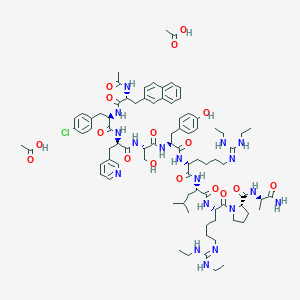

Compuestos similares:

Gastrina: La hormona natural que imita la this compound.

Colecistoquinina: Otra hormona peptídica con efectos fisiológicos similares.

Secretina: Una hormona peptídica involucrada en la regulación de la secreción de ácido gástrico

Comparación:

This compound vs. Gastrina: La this compound es un análogo sintético con efectos similares, pero es más estable y fácil de usar en pruebas de diagnóstico.

This compound vs. Colecistoquinina: Ambas estimulan la secreción de ácido gástrico, pero la colecistoquinina también estimula la liberación de enzimas digestivas del páncreas.

This compound vs. Secretina: Si bien ambas regulan la secreción de ácido gástrico, la secretina inhibe principalmente la secreción de ácido, mientras que la this compound la estimula

La estabilidad y la facilidad de uso de la this compound en aplicaciones de diagnóstico la convierten en una herramienta valiosa tanto en entornos clínicos como de investigación.

Aplicaciones Científicas De Investigación

La pentagastrina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Investiga el papel de la gastrina en la secreción de ácido gástrico y la fisiología gastrointestinal.

Medicina: Ayuda de diagnóstico para evaluar la función secretora del ácido gástrico, la hipersecreción gástrica y el síndrome de Zollinger-Ellison. .

Industria: Empleada en el desarrollo de kits de diagnóstico y ensayos para uso clínico

Análisis Bioquímico

Biochemical Properties

Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor . It interacts with the oxyntic cells of the stomach, exciting them to secrete to their maximum capacity .

Cellular Effects

Pentagastrin has significant effects on various types of cells and cellular processes. It influences cell function by stimulating the secretion of gastric acid, which plays a crucial role in digestion . It also impacts cell signaling pathways related to gastric acid secretion .

Molecular Mechanism

It is believed to bind to and excite the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor to their maximum capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentagastrin have been observed to be potent and well-tolerated

Metabolic Pathways

Pentagastrin is involved in the metabolic pathway related to the secretion of gastric acid . It interacts with enzymes and cofactors in the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor .

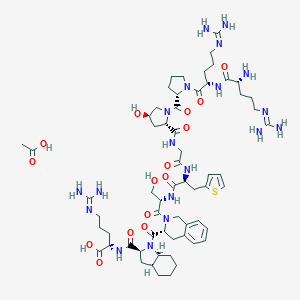

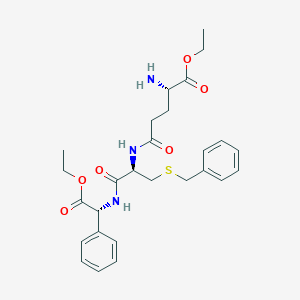

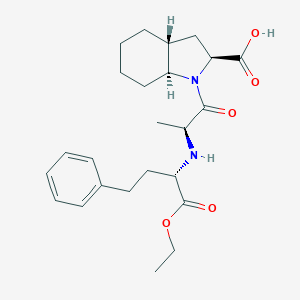

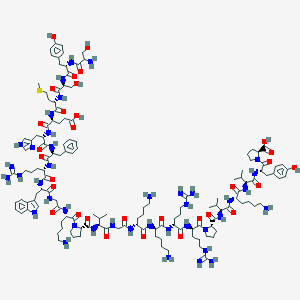

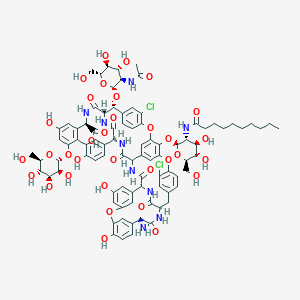

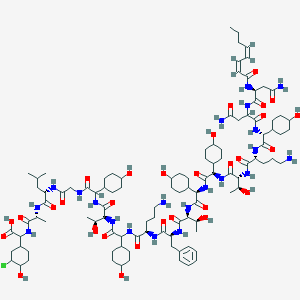

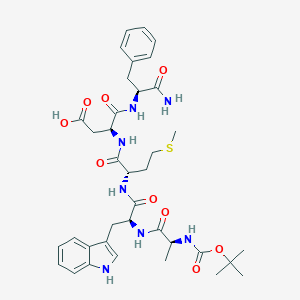

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pentagastrina se sintetiza mediante la síntesis de péptidos en fase sólida, un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. La síntesis implica los siguientes pasos:

Fijación del primer aminoácido: a una resina sólida.

Adición secuencial de aminoácidos protegidos: utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) e hidroxi benzotriazol (HOBt).

Desprotección de los aminoácidos: para exponer los grupos reactivos para un mayor acoplamiento.

Escisión del péptido: de la resina y desprotección final para obtener el péptido de this compound deseado.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para asegurar un alto rendimiento y pureza. El proceso está optimizado para minimizar las reacciones secundarias y maximizar la eficiencia .

3. Análisis de las reacciones químicas

Tipos de reacciones: La this compound experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: Ruptura de los enlaces peptídicos en presencia de agua o enzimas.

Oxidación: Oxidación del residuo de metionina a metionina sulfóxido.

Sustitución: Reacciones de sustitución que involucran las cadenas laterales de los aminoácidos

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, o hidrólisis enzimática utilizando proteasas.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

Sustitución: Reactivos específicos dependiendo de la cadena lateral del aminoácido diana

Principales productos formados:

Hidrólisis: Fragmentos de péptidos más pequeños o aminoácidos individuales.

Oxidación: Metionina sulfóxido u otros derivados oxidados.

Sustitución: Péptidos modificados con cadenas laterales alteradas

Análisis De Reacciones Químicas

Types of Reactions: Pentagastrin undergoes various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidation of the methionine residue to methionine sulfoxide.

Substitution: Substitution reactions involving the amino acid side chains

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Substitution: Specific reagents depending on the target amino acid side chain

Major Products Formed:

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Methionine sulfoxide or other oxidized derivatives.

Substitution: Modified peptides with altered side chains

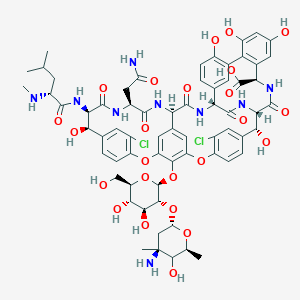

Comparación Con Compuestos Similares

Gastrin: The naturally occurring hormone that pentagastrin mimics.

Cholecystokinin: Another peptide hormone with similar physiological effects.

Secretin: A peptide hormone involved in the regulation of gastric acid secretion

Comparison:

Pentagastrin vs. Gastrin: Pentagastrin is a synthetic analogue with similar effects but is more stable and easier to use in diagnostic tests.

Pentagastrin vs. Cholecystokinin: Both stimulate gastric acid secretion, but cholecystokinin also stimulates the release of digestive enzymes from the pancreas.

Pentagastrin vs. Secretin: While both regulate gastric acid secretion, secretin primarily inhibits acid secretion, whereas pentagastrin stimulates it

Pentagastrin’s stability and ease of use in diagnostic applications make it a valuable tool in both clinical and research settings.

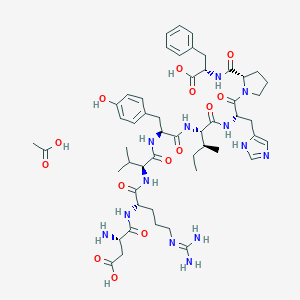

Propiedades

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNJQRKHLUJRU-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048992 | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER | |

CAS No. |

5534-95-2 | |

| Record name | Pentagastrin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentagastrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF0NX91490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

229-230 °C (DECOMP) | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

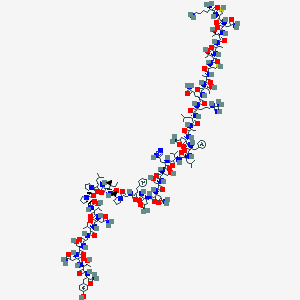

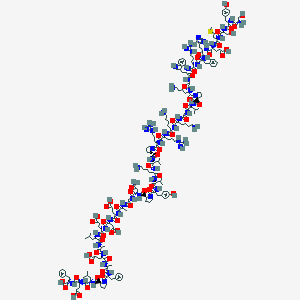

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.